molecular formula C25H21ClN2O5 B14083296 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14083296
M. Wt: 464.9 g/mol
InChI Key: SUAMZSIBPYDXBA-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the chloro, methyl, oxazolyl, and propoxyphenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the methyl groups may be converted to carboxyl or hydroxyl groups.

    Reduction: Reduction reactions can target the oxazolyl or chloro groups, potentially leading to the formation of amines or dehalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or alcohols, while reduction can produce amines or dehalogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Comparison

Compared to similar compounds, 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the propoxyphenyl group. This structural feature may influence its chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C25H21ClN2O5

Molecular Weight

464.9 g/mol

IUPAC Name

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21ClN2O5/c1-4-8-31-16-7-5-6-15(11-16)22-21-23(29)17-12-18(26)13(2)9-19(17)32-24(21)25(30)28(22)20-10-14(3)33-27-20/h5-7,9-12,22H,4,8H2,1-3H3

InChI Key

SUAMZSIBPYDXBA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C(=C5)C)Cl

Origin of Product

United States

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